NBI-34041

描述

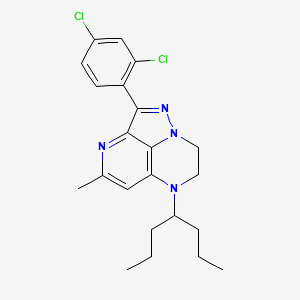

NBI-34041 is a complex organic compound with a unique structure that includes multiple functional groups

准备方法

The synthesis of NBI-34041 involves several steps, starting with the preparation of the core structure followed by the introduction of the substituents. The synthetic route typically includes:

Step 1: Formation of the core naphthylene structure through cyclization reactions.

Step 2: Introduction of the 2,4-dichlorophenyl group via electrophilic aromatic substitution.

Step 3: Addition of the heptan-4-yl group through alkylation reactions.

Step 4: Methylation of the core structure to introduce the methyl group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

化学反应分析

NBI-34041 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its reduced forms, typically using hydrogen gas in the presence of a metal catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

NBI-34041 has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of NBI-34041 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

NBI-34041 can be compared with similar compounds such as:

1-(2,4-Dichlorophenyl)ethylamine: Shares the 2,4-dichlorophenyl group but differs in the core structure.

5-(Heptan-4-yl)-7-methyl-4,5-dihydro-3H-2,2a,5,8-tetraazaacenaphthylene: Lacks the 2,4-dichlorophenyl group but has a similar core structure.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

生物活性

NBI-34041, also known as SB-723620, is a high-affinity, nonpeptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This compound has garnered attention for its potential therapeutic applications in treating anxiety and depression by modulating the hypothalamic-pituitary-adrenal (HPA) axis response to stress. The following sections delve into the biological activity of this compound, including preclinical studies, clinical trials, and its pharmacological profile.

This compound functions primarily by blocking the CRF1 receptor, which plays a critical role in the regulation of the stress response. This inhibition prevents the overactivation of the HPA axis, which is often implicated in mood disorders such as anxiety and depression. The compound has demonstrated a significant ability to inhibit cyclic AMP (cAMP) accumulation in response to CRF stimulation in various cell lines, indicating its functional potency as a CRF1 antagonist .

Preclinical Studies

Preclinical investigations have utilized both in vitro and in vivo models to evaluate the efficacy and safety of this compound:

- Cell Line Studies : this compound was tested on human cell lines expressing CRF receptors. It effectively inhibited CRF-induced cAMP accumulation, confirming its action as a potent CRF1 antagonist .

- Animal Studies : In Sprague-Dawley rats, this compound was shown to reduce adrenocorticotropic hormone (ACTH) release in response to stressors such as footshocks. The compound was administered at various doses (3, 10, and 30 mg/kg), demonstrating a dose-dependent effect on ACTH inhibition .

Clinical Trials

A Phase I clinical trial was conducted with 24 healthy male volunteers to assess the safety and pharmacodynamics of this compound. Participants received either this compound at doses of 10, 50, or 100 mg/day or a placebo for 14 days. Key findings from this study included:

- Safety Profile : No significant adverse effects were reported concerning liver enzymes or cardiovascular parameters. The treatment did not impair basal ACTH and cortisol secretion, suggesting that this compound does not disrupt normal HPA axis functioning .

- Stress Response : The Trier Social Stress Test (TSST) was employed to evaluate psychosocial stress responses. Results indicated that participants receiving this compound exhibited significantly lower cortisol responses compared to the placebo group after treatment, suggesting enhanced resilience against stress without altering subjective stress perception .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Inhibition of cAMP accumulation; high affinity for CRF1 receptor (Ki = 4.0 nM) |

| Animal Models | Dose-dependent reduction of ACTH release in response to stressors |

| Clinical Trials | Safe across all doses; no impairment of HPA axis; reduced cortisol response to psychosocial stress |

Future Directions

The ongoing exploration into CRF1 antagonists like this compound holds potential for developing novel treatments for mood disorders. Further studies are necessary to establish long-term efficacy and safety profiles in diverse populations.

属性

CAS 编号 |

268545-87-5 |

|---|---|

分子式 |

C22H26Cl2N4 |

分子量 |

417.4 g/mol |

IUPAC 名称 |

3-(2,4-dichlorophenyl)-9-heptan-4-yl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene |

InChI |

InChI=1S/C22H26Cl2N4/c1-4-6-16(7-5-2)27-10-11-28-22-19(27)12-14(3)25-21(22)20(26-28)17-9-8-15(23)13-18(17)24/h8-9,12-13,16H,4-7,10-11H2,1-3H3 |

InChI 键 |

AKLMUGFDGONMAA-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)N1CCN2C3=C1C=C(N=C3C(=N2)C4=C(C=C(C=C4)Cl)Cl)C |

规范 SMILES |

CCCC(CCC)N1CCN2C3=C1C=C(N=C3C(=N2)C4=C(C=C(C=C4)Cl)Cl)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(2,4-dichlorophenyl)-4-methyl-6-(1-propylbutyl)-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene NBI-34041 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。